N-allyl-4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide N-allyl-4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 618076-74-7
VCID: VC15570666
InChI: InChI=1S/C9H13N3OS2/c1-3-5-11-8(13)6-7(10)12(4-2)9(14)15-6/h3H,1,4-5,10H2,2H3,(H,11,13)
SMILES:
Molecular Formula: C9H13N3OS2
Molecular Weight: 243.4 g/mol

N-allyl-4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

CAS No.: 618076-74-7

Cat. No.: VC15570666

Molecular Formula: C9H13N3OS2

Molecular Weight: 243.4 g/mol

* For research use only. Not for human or veterinary use.

N-allyl-4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide - 618076-74-7

Specification

CAS No. 618076-74-7
Molecular Formula C9H13N3OS2
Molecular Weight 243.4 g/mol
IUPAC Name 4-amino-3-ethyl-N-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C9H13N3OS2/c1-3-5-11-8(13)6-7(10)12(4-2)9(14)15-6/h3H,1,4-5,10H2,2H3,(H,11,13)
Standard InChI Key DHKWUZURZXZIQS-UHFFFAOYSA-N
Canonical SMILES CCN1C(=C(SC1=S)C(=O)NCC=C)N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s core structure consists of a 1,3-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. Substitutions at critical positions modulate its reactivity and biological interactions:

  • Position 2: A thioxo group (S=O) enhances electrophilicity, facilitating nucleophilic attack in biochemical systems .

  • Position 3: An ethyl group (C₂H₅) contributes to hydrophobic interactions, influencing membrane permeability.

  • Position 4: An amino group (NH₂) serves as a hydrogen bond donor, critical for target binding .

  • Position 5: A carboxamide moiety (CONH₂) linked to an allyl group (C₃H₅) introduces conformational flexibility and potential for π-π stacking.

The IUPAC name, 4-amino-3-ethyl-N-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide, systematically describes these substituents .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR: Signals at δ 1.2 ppm (triplet, 3H, CH₂CH₃), δ 3.4 ppm (quartet, 2H, NCH₂), and δ 5.1–5.3 ppm (multiplet, 2H, CH₂=CH–) align with the ethyl and allyl groups.

  • ¹³C NMR: Peaks at 165 ppm (C=O) and 180 ppm (C=S) validate the carboxamide and thioxo functionalities.

Synthesis and Manufacturing

Optimization Strategies

Key parameters affecting yield (reported 68–72%):

  • Temperature: Maintaining 60–70°C prevents side reactions like oligomerization.

  • pH: Neutral conditions (pH 6.5–7.5) favor selective allylation over hydrolysis.

  • Catalysts: Triethylamine (10 mol%) accelerates the alkylation step by scavenging HBr.

Physical and Chemical Properties

Thermodynamic Data

PropertyValueMethod
Melting Point189–192°CDifferential Scanning Calorimetry
Solubility in Water2.1 mg/mL (25°C)Shake-flask method
LogP (Octanol-Water)1.8 ± 0.2HPLC estimation

The moderate lipophilicity (LogP 1.8) suggests balanced membrane permeability and aqueous solubility, suitable for drug-like properties.

Stability Profile

  • Photostability: Degrades by 12% under UV light (300 nm, 48 h), necessitating amber storage.

  • Hydrolytic Stability: Stable at pH 4–9 for 24 h; decomposes at pH <2 (40% loss).

Hazard CodeDescriptionPrecautionary Measures
H315Skin irritationWear protective gloves
H319Serious eye irritationUse eye/face protection
H335Respiratory irritationEnsure adequate ventilation

Ecotoxicology

  • Daphnia magna (48 h LC₅₀): 12 mg/L, classifying it as “toxic to aquatic life” .

  • Biodegradation: <10% in 28 days (OECD 301F), indicating persistence .

Applications in Research and Industry

Drug Discovery

  • Lead Compound: Modifications at the allyl group improve selectivity for bacterial over human carbonic anhydrase.

  • Prodrug Potential: Carboxamide hydrolysis in vivo releases active thiol metabolites.

Agricultural Chemistry

  • Fungicidal Use: 0.1% formulations reduce Botrytis cinerea infections in grapes by 78%.

Recent Advances and Future Directions

Nanocarrier Delivery

Encapsulation in chitosan nanoparticles enhances bioavailability 3.2-fold in rat models.

Computational Design

QSAR models predict that replacing the ethyl group with CF₃ could boost antifungal activity by 40%.

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